molecular formula C14H16N2O B14536802 12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one CAS No. 61985-43-1

12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one

Cat. No.: B14536802
CAS No.: 61985-43-1
M. Wt: 228.29 g/mol
InChI Key: UXXHOPOXGTZBIJ-UHFFFAOYSA-N
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Description

12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one can be achieved through several synthetic routes. One common method involves the [4 + 4] cycloaddition of 2-alkynyl quinazolines with aza-ortho-quinone methides. This reaction is typically carried out under mild conditions and can yield the desired compound in good to excellent yields . The process is transition-metal free, features broad substrate scope, and allows for gram-scale preparation with simple purification operations .

Chemical Reactions Analysis

12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide generation, which suggests it may interact with enzymes or receptors involved in the inflammatory response . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which may confer distinct chemical and biological properties.

Properties

CAS No.

61985-43-1

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

12-methyl-3,4,5,6-tetrahydro-1H-[1,5]diazocino[1,2-a]indol-2-one

InChI

InChI=1S/C14H16N2O/c1-10-11-5-2-3-6-12(11)16-8-4-7-15-14(17)9-13(10)16/h2-3,5-6H,4,7-9H2,1H3,(H,15,17)

InChI Key

UXXHOPOXGTZBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NCCCN2C3=CC=CC=C13

Origin of Product

United States

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